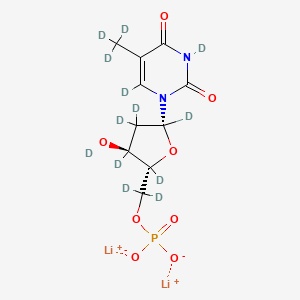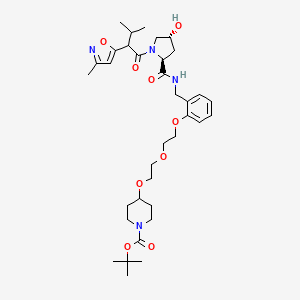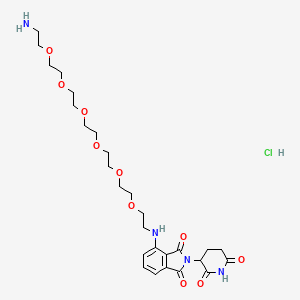
Thalidomide-NH-PEG6-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-PEG6-NH2 (hydrochloride) is a derivative of Thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of the CRBN protein. It is often used in the construction of proteolysis-targeting chimeras (PROTACs), which are molecules that can target specific proteins for degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-PEG6-NH2 (hydrochloride) typically involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The process begins with the activation of Thalidomide, followed by the attachment of the PEG6 linker through a series of chemical reactions.
Industrial Production Methods
Industrial production methods for Thalidomide-NH-PEG6-NH2 (hydrochloride) are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and purification systems to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to meet regulatory standards .
化学反応の分析
Types of Reactions
Thalidomide-NH-PEG6-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the Thalidomide core.
Substitution: The PEG6 linker allows for substitution reactions, enabling the attachment of various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Thalidomide-NH-PEG6-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
作用機序
The mechanism of action of Thalidomide-NH-PEG6-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This process is crucial for regulating protein levels within cells and can be harnessed to eliminate disease-causing proteins .
類似化合物との比較
Similar Compounds
- Thalidomide-5-PEG6-NH2 hydrochloride
- Pomalidomide-PEG4-NH2 hydrochloride
- Lenalidomide-PEG6-NH2 hydrochloride
Uniqueness
Thalidomide-NH-PEG6-NH2 (hydrochloride) stands out due to its specific PEG6 linker, which provides unique properties such as increased solubility and stability. This makes it particularly suitable for constructing PROTACs and other therapeutic agents .
特性
分子式 |
C27H41ClN4O10 |
|---|---|
分子量 |
617.1 g/mol |
IUPAC名 |
4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H40N4O10.ClH/c28-6-8-36-10-12-38-14-16-40-18-19-41-17-15-39-13-11-37-9-7-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-4-5-23(32)30-25(22)33;/h1-3,22,29H,4-19,28H2,(H,30,32,33);1H |
InChIキー |
WXPOWWGXEHCJTC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)


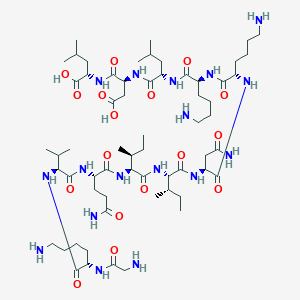
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
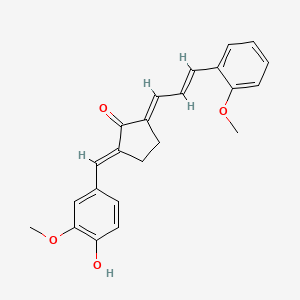
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)

